molecular formula C12H12ClN3O3 B1235630 Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate

Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate

Cat. No. B1235630
M. Wt: 281.69 g/mol
InChI Key: QNICQODAGRJJEL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetic acid ethyl ester is a member of methoxybenzenes and a substituted aniline.

Scientific Research Applications

X-ray Powder Diffraction Data

A study conducted by Wang et al. (2016) focuses on the X-ray powder diffraction data for a compound similar to Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate. This research provides vital data such as unit-cell parameters and space group, which are crucial for understanding the compound's crystal structure and physical properties (Wang et al., 2016).

Synthesis and Applications in Copolymerization

Kharas et al. (2016) explore the novel trisubstituted ethylenes like Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate, focusing on their preparation and copolymerization with styrene. This research is significant in the development of new materials and offers insights into the potential applications of such compounds in the polymer industry (Kharas et al., 2016).

Synthesis and Characterization

Johnson et al. (2006) detail the synthesis and characterization of a compound closely related to Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate. Their work includes spectrometric identifications and analysis of the compound's crystal structure, providing valuable insights for future research and applications in various fields, including pharmaceuticals and materials science (Johnson et al., 2006).

Chemical Transformations and Derivatives

Ganushchak et al. (2000) focus on the synthesis of various derivatives of α-cyanocinnamic acid, which is structurally related to Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate. Their research explores the reactivity of these compounds and their potential in creating new chemical entities (Ganushchak et al., 2000).

properties

Product Name

Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl (2E)-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate

InChI

InChI=1S/C12H12ClN3O3/c1-3-19-12(17)10(7-14)16-15-9-6-8(13)4-5-11(9)18-2/h4-6,15H,3H2,1-2H3/b16-10+

InChI Key

QNICQODAGRJJEL-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)OC)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)OC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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